N-benzyl-2-chloro-N-cyclopropylacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-chloro-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-8-12(15)14(11-6-7-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVHZDXCXHVJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801237296 | |

| Record name | 2-Chloro-N-cyclopropyl-N-(phenylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19047-32-6 | |

| Record name | 2-Chloro-N-cyclopropyl-N-(phenylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19047-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-cyclopropyl-N-(phenylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-2-chloro-N-cyclopropylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-2-chloro-N-cyclopropylacetamide

Foreword: Navigating the Landscape of a Novel Chloroacetamide

N-benzyl-2-chloro-N-cyclopropylacetamide is a distinct chemical entity situated at the confluence of several important functional groups in organic synthesis. While not extensively documented in mainstream literature, its structural components—a reactive chloroacetamide moiety, a sterically influential cyclopropyl group, and a common benzyl substituent—suggest a rich potential for applications in synthetic and medicinal chemistry. This guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive technical overview. By synthesizing data from analogous structures and foundational chemical principles, this document provides insights into its properties, a robust protocol for its synthesis, and a discussion of its potential reactivity and applications. Every protocol and piece of data is presented with the intent of creating a self-validating system for the discerning scientist.

Molecular Identity and Physicochemical Characteristics

This compound is a tertiary amide characterized by the presence of a benzyl group and a cyclopropyl group attached to the amide nitrogen, with a chloroacetyl group forming the acyl portion of the molecule.

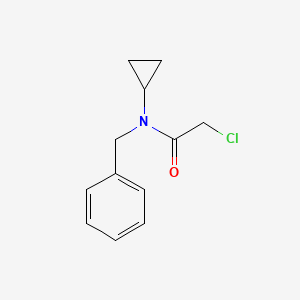

Caption: 2D Structure of this compound.

The combination of these groups imparts a unique set of properties that influence its steric and electronic profile, and consequently, its reactivity and potential biological activity.

Predicted Physicochemical and Spectroscopic Data

Given the limited availability of experimental data for this compound, the following table summarizes key predicted properties, providing a baseline for experimental design and characterization. These values have been computationally derived.[1]

| Property | Predicted Value |

| Molecular Formula | C12H14ClNO |

| Monoisotopic Mass | 223.07639 Da |

| XlogP | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Predicted Mass Spectrometry Data (Adducts):[1]

| Adduct | m/z |

| [M+H]+ | 224.08367 |

| [M+Na]+ | 246.06561 |

| [M-H]- | 222.06911 |

Synthesis Protocol: A Stepwise Approach

The synthesis of this compound can be logically approached via a two-step process, beginning with the formation of the secondary amine precursor, N-benzyl-N-cyclopropylamine, followed by its acylation with chloroacetyl chloride. This method is a well-established route for the preparation of N,N-disubstituted amides.[2][3]

Step 1: Synthesis of N-benzyl-N-cyclopropylamine

The synthesis of the secondary amine precursor can be achieved through reductive amination of benzaldehyde with cyclopropylamine.

Materials:

-

Benzaldehyde

-

Cyclopropylamine[4]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DCM (10 mL).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

To this solution, add sodium triacetoxyborohydride (1.5 mmol) in portions.

-

Continue stirring at room temperature and monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to obtain pure N-benzyl-N-cyclopropylamine.

Step 2: Acylation with Chloroacetyl Chloride

The final step involves the N-acylation of the synthesized secondary amine with chloroacetyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[2][5]

Materials:

-

N-benzyl-N-cyclopropylamine (from Step 1)

-

Chloroacetyl chloride[6]

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-benzyl-N-cyclopropylamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (15 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.1 mmol) in anhydrous DCM (5 mL) dropwise to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield this compound.

Caption: Proposed two-step synthesis workflow for this compound.

Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily centered around the electrophilic α-carbon of the chloroacetyl group. The chlorine atom serves as a good leaving group, making this position susceptible to nucleophilic substitution (SN2) reactions. This reactivity opens up avenues for a variety of molecular elaborations.

Key Reactive Site: The methylene carbon (-CH₂Cl) is the primary site for nucleophilic attack.

Potential Nucleophiles:

-

Nitrogen Nucleophiles: Primary and secondary amines, imidazoles, and other nitrogen-containing heterocycles can displace the chloride to form glycine amide derivatives.

-

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base, can react to form ether linkages.

-

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this type of substitution, leading to the formation of thioethers.

-

Carbon Nucleophiles: Enolates and other carbanions can be used to form new carbon-carbon bonds.

Caption: Reactivity profile of this compound with various nucleophiles.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach to handling should be adopted based on the hazards associated with its structural analogs, such as N-benzyl-2-chloroacetamide and 2-chloro-N-cyclopropylacetamide.[7][8]

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed.[7]

-

Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[7][8]

-

Respiratory Irritation: May cause respiratory irritation.[8]

-

Sensitization: May cause an allergic skin reaction.[7]

Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and long-sleeved clothing.

-

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Potential Applications and Future Directions

The structural motifs within this compound suggest its utility as a versatile intermediate in several areas of chemical research:

-

Medicinal Chemistry: The cyclopropylamine moiety is a known pharmacophore present in various bioactive compounds, including monoamine oxidase (MAO) inhibitors.[9] The chloroacetamide handle allows for the introduction of this scaffold into larger, more complex molecules for library synthesis and lead optimization.

-

Agrochemicals: Chloroacetamide herbicides are a major class of agricultural chemicals.[2] The unique N,N-disubstitution pattern of this compound could be explored for the development of new agrochemicals with novel modes of action.

-

Material Science: As a bifunctional molecule, it could potentially be used in the synthesis of specialized polymers or as a surface modification agent.

Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and other fields.

References

- Spectrum Chemical. (2014, November 24).

-

PubChemLite. This compound (C12H14ClNO). Retrieved February 15, 2026, from [Link]

-

PubChem. 2-chloro-N-cyclopropylacetamide. Retrieved February 15, 2026, from [Link]

- Google Patents. (CN102887832B).

- CymitQuimica.

- ResearchGate. (2025, August 6). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.

- TCI Chemicals. (2025, April 2). Safety Data Sheet: N-Benzyl-2,2,2-trifluoroacetamide.

- American Chemical Society. (2026, January 28).

- Wikipedia. Chloroacetyl chloride.

- ACS Publications. (2026, February 10). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters.

- ResearchGate. (2019, November 18). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- BenchChem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- BenchChem.

- Environmental Protection Agency. N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Properties.

- Taylor & Francis. (2018, November 13).

- Fisher Scientific. (2010, February 2).

- European Patent Office. (1989, August 30). Process for the manufacture of cyclopropylamine. (EP 0205403 B1).

-

PubChem. N-Benzyl-2-chloroacetamide. Retrieved February 15, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C12H14ClNO) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]

- 6. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]

- 7. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-benzyl-2-chloro-N-cyclopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

While experimental data for N-benzyl-2-chloro-N-cyclopropylacetamide is limited, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Source/Analogy |

| Molecular Formula | C12H14ClNO | PubChemLite[1] |

| Monoisotopic Mass | 223.07639 Da | PubChemLite[1] |

| Predicted XlogP | 2.4 | PubChemLite[1] |

| Appearance | Likely a white to pale yellow crystalline solid | Analogy with N-benzylacetamide[2] |

| Solubility | Expected to be soluble in organic solvents like ethanol and ether, with poor solubility in water. | Analogy with N-Benzyl-2-chloroacetamide[3] |

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned through the acylation of N-benzylcyclopropanamine with chloroacetyl chloride. This method is a standard and widely used procedure for the formation of amides.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol

-

Reaction Setup: To a solution of N-benzylcyclopropanamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) as a base to neutralize the HCl byproduct.

-

Acylation: Cool the reaction mixture to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DCM is crucial as chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired product.

-

Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

Use of a Base: Triethylamine is added to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

-

Controlled Addition at 0°C: The dropwise addition of the highly reactive chloroacetyl chloride at low temperature helps to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Aqueous Work-up: The series of aqueous washes removes the triethylamine hydrochloride salt, any unreacted starting materials, and other water-soluble impurities.

-

Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring a high purity of the final product.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, confirming the presence of the benzyl, cyclopropyl, and chloroacetyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amide carbonyl group (around 1650 cm-1) and C-Cl bond.

Safety and Handling

While a specific safety data sheet for this compound is not available, precautions should be taken based on the known hazards of structurally similar compounds.

-

N-Benzyl-2-chloroacetamide: This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[4][5].

-

2-chloro-N-cyclopropylacetamide: This related compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation[6].

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[2].

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors[2].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[2].

-

Storage: Store in a tightly closed container in a dry and well-ventilated place, away from incompatible materials such as oxidizing agents[2].

Potential Applications in Research and Drug Development

The structural features of this compound make it an attractive scaffold for medicinal chemistry and drug discovery.

-

Intermediate for Library Synthesis: The reactive chloroacetyl group can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols) to generate a library of diverse compounds for biological screening.

-

Anticonvulsant Research: Substituted N-benzyl acetamides have been investigated for their anticonvulsant properties[7][8]. This compound could serve as a precursor for novel anticonvulsant agents.

-

Agrochemicals: The presence of the chloroacetamide moiety is found in some herbicides. Further functionalization could lead to new agrochemical candidates.

Conclusion

This compound represents a valuable, albeit not extensively characterized, chemical entity. This guide has provided a comprehensive overview based on predictive analysis and data from analogous compounds. The proposed synthetic route is robust and relies on well-established chemical principles. By adhering to the outlined safety protocols, researchers can safely synthesize and utilize this compound as a versatile intermediate for further chemical exploration and in the development of novel molecules with potential therapeutic or industrial applications.

References

-

PubChemLite. This compound (C12H14ClNO). Retrieved from [Link]

-

PubChem. 2-chloro-N-cyclopropylacetamide. Retrieved from [Link]

-

PubChem. N-Benzyl-2-chloroacetamide. Retrieved from [Link]

-

ChemBK. 2-Chloro-N-benzylacetamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Properties. Retrieved from [Link]

-

Organic Syntheses. N-benzylacrylamide. Retrieved from [Link]

-

PubMed. The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides. The Importance of the 2-acetamido Substituent. Retrieved from [Link]

- Google Patents. Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine.

-

PubMed. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Retrieved from [Link]

-

Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Retrieved from [Link]

-

Progress in Chemistry. Progress of N-Benzyl Removal. Retrieved from [Link]

-

PubChemLite. N-benzyl-2-chloro-n-(2-phenylethyl)acetamide (C17H18ClNO). Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C12H14ClNO) [pubchemlite.lcsb.uni.lu]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chembk.com [chembk.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: N-benzyl-2-chloro-N-cyclopropylacetamide

The following technical guide details the structural properties, synthesis, and reactive utility of N-benzyl-2-chloro-N-cyclopropylacetamide (CAS: 19047-32-6). This document is structured for medicinal chemists and process engineers focusing on nitrogen-containing heterocycles and peptidomimetic scaffolds.

Role: Trifunctional Electrophilic Scaffold for Divergent Synthesis CAS: 19047-32-6 | Formula: C₁₂H₁₄ClNO | MW: 223.70 g/mol [1][2]

Executive Summary

This compound represents a "privileged" synthetic intermediate characterized by three distinct functional domains:

-

The

-Chloroamide Warhead: A highly reactive electrophile susceptible to -

The N-Cyclopropyl Motif: A conformational lock that imparts unique steric bulk and electronic properties (sigma-aromaticity), often used to modulate metabolic stability (preventing

-dealkylation) in drug candidates. -

The N-Benzyl Anchor: A lipophilic protecting group that facilitates solubility during intermediate steps and can be removed via hydrogenolysis to reveal a secondary amide.

This molecule is primarily utilized as a building block for synthesizing dihydroisoquinolines , oxazolines (via cyclopropyl ring expansion), and peptidomimetics where conformational restriction of the amide bond is required.

Structural & Conformational Analysis

Steric and Electronic Environment

The central nitrogen atom is trisubstituted, creating a sterically crowded environment. Unlike linear alkyl chains, the cyclopropyl group exerts significant "Walsh orbital" effects, increasing the

-

Amide Resonance: The cyclopropyl group forces the amide bond into specific rotameric populations. The barrier to rotation around the C(O)-N bond is higher than in N-isopropyl analogs due to the steric clash between the benzyl methylene protons and the cyclopropyl methine.

-

Reactivity Profile: The chlorine atom at the

-position is activated by the adjacent carbonyl, making it roughly 100x more reactive toward nucleophiles than a standard alkyl chloride. However, the bulky N-substituents can hinder the approach of large nucleophiles, favoring intramolecular reactions over intermolecular ones.

Mechanism of Action (Reactivity Pathways)

The molecule serves as a divergence point for three primary reaction pathways:

-

Pathway A (Substitution): Direct displacement of Cl by amines, thiols, or alkoxides.

-

Pathway B (Cyclization): Friedel-Crafts alkylation where the activated methylene attacks the benzyl ring (forming isoquinolinones).

-

Pathway C (Rearrangement): Lewis-acid catalyzed opening of the cyclopropyl ring (homo-Michael type addition) to form larger heterocycles.

[3]

Experimental Synthesis Protocol

Objective: Synthesis of this compound via Schotten-Baumann acylation. Scale: 10 mmol basis.

Reagents & Materials

-

Precursor: N-Benzylcyclopropanamine (CAS: 13559-86-9) [1.0 equiv]

-

Reagent: Chloroacetyl chloride (CAS: 79-04-9) [1.2 equiv]

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) [1.5 equiv] -

Solvent: Dichloromethane (DCM), Anhydrous.

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Charge the RBF with N-benzylcyclopropanamine (1.47 g, 10 mmol) and anhydrous DCM (20 mL). Cool the solution to 0°C using an ice/water bath.

-

Base Addition: Add

(2.1 mL, 15 mmol) dropwise. Stir for 5 minutes. -

Acylation (The Critical Step):

-

Dilute chloroacetyl chloride (1.35 g, 12 mmol) in 5 mL of DCM.

-

Add this solution dropwise to the reaction mixture over 15 minutes. Caution: Exothermic reaction. Maintain internal temperature < 5°C to prevent bis-acylation or polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The amine spot (

) should disappear, and a new amide spot ( -

Workup:

-

Quench with saturated

(20 mL). -

Extract the aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with 1M HCl (10 mL) to remove unreacted amine, followed by brine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: If the crude oil is yellow/orange, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 85-92% as a colorless viscous oil or low-melting solid.

Analytical Data Summary

| Parameter | Value / Characteristic |

| Physical State | Colorless to pale yellow oil; crystallizes upon prolonged standing at -20°C. |

| MS (ESI) | |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Insoluble in water. |

| Stability | Stable at room temperature. Hydrolyzes slowly in basic aqueous media. |

Advanced Application: Intramolecular Rearrangement

A specific area of interest for this scaffold is the Acid-Catalyzed Ring Opening , which is relevant for synthesizing chlorinated alkyl amides used in subsequent heterocyclizations.

Mechanism

Under strong Lewis acid conditions (e.g.,

Protocol for Ring Opening (Example):

-

Dissolve the title compound in 1,2-dichloroethane.

-

Add 1.0 equiv of

at room temperature. -

Heat to reflux for 2 hours.

-

Result: Formation of N-benzyl-N-(2-chloroethyl/propyl) acetamide derivatives, which are precursors to oxazolines.

Safety & Handling (E-E-A-T)

-

Alkylating Hazard: As an

-chloroacetamide, this compound is a potent alkylating agent. It can alkylate DNA and proteins. -

Skin Sensitizer: Direct contact may cause allergic contact dermatitis.

-

PPE Requirements: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. All operations must be conducted in a fume hood.

-

Neutralization: Spills should be treated with 10% aqueous ammonia or dilute NaOH to hydrolyze the chloroacetyl moiety before disposal.

References

-

PubChem. (2025).[3][4] this compound (Compound Summary). National Library of Medicine. [Link]

-

Wang, Q., et al. (2020). "Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides." ResearchGate/Tetrahedron Letters. [Link]

-

Driscoll, J. P., et al. (2020).[5] "Metabolism and Bioactivation: It's Time to Expect the Unexpected (Cyclopropyl amine reactivity)." Journal of Medicinal Chemistry. [Link]

-

Vachharajani, N. N., et al. (2003). "Preclinical and Clinical Pharmacokinetics of Tasimelteon." Journal of Pharmaceutical Sciences. (Cited for context on cyclopropyl amide drugs). [Link]

Sources

- 1. 2939123-44-9|2-Chloro-N-cyclopentyl-N-(1-phenylethyl)acetamide|BLD Pharm [bldpharm.com]

- 2. 19047-32-6|this compound|BLD Pharm [bldpharm.com]

- 3. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

N-benzyl-2-chloro-N-cyclopropylacetamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-benzyl-2-chloro-N-cyclopropylacetamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a compound of interest for researchers in medicinal chemistry and drug development. The guide details the core chemical principles, step-by-step experimental protocols, and critical process considerations. We will explore the nucleophilic acyl substitution reaction that forms the basis of this synthesis, presenting both traditional and modern, greener methodologies. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices to ensure reproducible and efficient synthesis.

Introduction

This compound incorporates several structural motifs of significant interest in modern chemistry. The cyclopropylamine group is a valuable component in medicinal chemistry, known for its unique conformational and electronic properties which can enhance metabolic stability and binding affinity.[1][2] The chloroacetamide moiety serves as a versatile reactive handle, allowing for further functionalization through nucleophilic substitution, making it a key building block in the synthesis of more complex molecules.[3] The N-benzyl group provides steric bulk and lipophilicity, which can be crucial for modulating a molecule's pharmacological profile. This guide focuses on the most direct and efficient pathway to this target molecule: the N-acylation of N-benzylcyclopropanamine with chloroacetyl chloride.

Retrosynthetic Analysis & Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound, points to a straightforward disconnection across the amide bond. This reveals two primary starting materials: the secondary amine, N-benzylcyclopropanamine, and the acylating agent, chloroacetyl chloride.

Caption: Retrosynthetic approach for the target molecule.

The synthesis strategy therefore involves two principal stages:

-

N-Acylation Reaction: The core transformation involves the reaction of N-benzylcyclopropanamine with chloroacetyl chloride to form the desired amide bond. This reaction can be performed under various conditions, which will be detailed in the protocols below.

Part 1: The Core Synthesis - N-Acylation of N-benzylcyclopropanamine

The formation of the amide bond between a secondary amine and an acyl chloride is a classic example of nucleophilic acyl substitution. The reaction is typically rapid and high-yielding due to the high electrophilicity of the acyl chloride.

Reaction Principle and Mechanism

The mechanism proceeds via a two-step addition-elimination pathway.[4]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of N-benzylcyclopropanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted step, the chloride ion, being a good leaving group, is eliminated.

A stoichiometric amount of base is required to neutralize the hydrochloric acid (HCl) generated as a byproduct. Failure to scavenge this acid would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Nucleophilic addition-elimination mechanism.

Experimental Protocols

Two distinct, validated protocols are presented below. The first employs traditional Schotten-Baumann conditions in an organic solvent, while the second utilizes a greener, aqueous-based system.

Protocol 1: Standard Schotten-Baumann Conditions in Organic Solvent

This method is robust and widely applicable, utilizing a non-polar organic solvent and a tertiary amine base to scavenge the HCl byproduct.

Step-by-Step Methodology:

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-benzylcyclopropanamine (1.0 eq.).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration). Add triethylamine (TEA) (1.2 eq.) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.[5]

-

Reagent Addition: Add a solution of chloroacetyl chloride (1.1 eq.) in the same anhydrous solvent dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

| Reagent | Molar Eq. | Purpose |

| N-benzylcyclopropanamine | 1.0 | Nucleophile |

| Chloroacetyl chloride | 1.1 | Electrophile/Acylating Agent |

| Triethylamine (TEA) | 1.2 | HCl Scavenger (Base) |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

Table 1: Reagents for Standard Schotten-Baumann Protocol.

Protocol 2: Green Synthesis in Aqueous Phosphate Buffer

This modern approach avoids volatile organic solvents, aligning with green chemistry principles. The reaction is often faster and the work-up can be significantly simpler.[3][6][7]

Step-by-Step Methodology:

-

Solution Preparation: In a beaker or flask, dissolve N-benzylcyclopropanamine (1.0 eq.) in a 0.5 M phosphate buffer solution (pH ~7.4).

-

Reagent Addition: While stirring vigorously at room temperature, add chloroacetyl chloride (1.1 eq.) dropwise directly to the aqueous solution.

-

Reaction: A precipitate of the product may form immediately or after a short period. Continue to stir the mixture for 20-30 minutes at room temperature.[3] The reaction is typically very rapid under these conditions.

-

Isolation:

-

If a precipitate forms: Isolate the product by vacuum filtration. Wash the solid with copious amounts of deionized water to remove any inorganic salts. Dry the product under vacuum.

-

If no precipitate forms (or for complete recovery): Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

-

Purification (if necessary): The filtered product is often of high purity. If further purification is needed, the crude material can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography as described in Protocol 1.

| Reagent | Molar Eq. | Purpose |

| N-benzylcyclopropanamine | 1.0 | Nucleophile |

| Chloroacetyl chloride | 1.1 | Electrophile/Acylating Agent |

| Phosphate Buffer (0.5M) | - | Aqueous Solvent / pH control |

Table 2: Reagents for Green Synthesis Protocol.

Caption: General experimental workflow for N-acylation.

Part 2: Product Characterization

Verification of the final product, this compound, is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic CH₂ group, a singlet for the chloromethyl (Cl-CH₂) protons, and multiplets for the cyclopropyl ring protons.

-

¹³C NMR: Will confirm the presence of the carbonyl carbon (~165-170 ppm), along with carbons from the benzyl and cyclopropyl groups.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show the parent ion peak [M+H]⁺ at m/z 224.08, corresponding to the molecular formula C₁₂H₁₅ClNO⁺.[8] The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observable in the mass spectrum at [M+H]⁺ and [M+2+H]⁺.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch.

Safety Precautions

-

Chloroacetyl chloride: Highly corrosive, toxic, and a lachrymator. It reacts violently with water and alcohols. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

-

Triethylamine (TEA): Corrosive and flammable with a strong, unpleasant odor. Handle with care in a fume hood.

Conclusion

The synthesis of this compound is a straightforward yet important transformation that can be accomplished with high efficiency. This guide has detailed two reliable protocols: a traditional method using an organic solvent and a modern, greener approach in an aqueous buffer. The choice of method will depend on the available resources, scale, and environmental considerations of the laboratory. By understanding the underlying chemical principles and carefully following the outlined procedures, researchers can confidently and safely produce this valuable chemical intermediate for further application in their scientific endeavors.

References

- ideXlab. (n.d.). Cyclopropylamine - Explore the Science & Experts.

- Scotchburn, K., Allen, L. G., & Rousseaux, S. A. L. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. ACS Publications.

- Bertus, P., & Caillé, J. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. PubMed.

- PubChemLite. (n.d.). This compound (C12H14ClNO).

- ResearchGate. (2018, November 20). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions.

- Taylor & Francis Online. (2018, November 2). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free.

- BenchChem. (n.d.). N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.

- ChemBK. (2024, April 10). 2-Chloro-N-benzylacetamide.

- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.

- ResearchGate. (2014, November 30). What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.

- Taylor & Francis Online. (n.d.). Chloroacetyl chloride – Knowledge and References.

- Sigma-Aldrich. (n.d.). N-Benzylcyclopropylamine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. PubChemLite - this compound (C12H14ClNO) [pubchemlite.lcsb.uni.lu]

N-benzyl-2-chloro-N-cyclopropylacetamide IUPAC name

An In-depth Technical Guide to N-benzyl-2-chloro-N-cyclopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a valuable intermediate in synthetic organic chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their work. We will delve into its nomenclature, a robust synthesis protocol, its physicochemical properties, and its potential applications, particularly in the realm of drug discovery and development.

Nomenclature and Chemical Structure

The precise identification of a chemical entity is fundamental. The IUPAC (International Union of Pure and Applied Chemistry) name for the compound of interest is This compound .[1] This name is derived from its structure as a tertiary amide.

-

Parent Amide: The core is an acetamide, a two-carbon amide derived from acetic acid.

-

Substituents on the Amide Nitrogen (N): The nitrogen atom is substituted with two groups: a benzyl group (-CH₂C₆H₅) and a cyclopropyl group (-C₃H₅). These are listed alphabetically in the IUPAC name.[2][3][4]

-

Substitution on the Acetyl Group: A chlorine atom replaces one of the hydrogens on the methyl group of the acetamide, specifically at the second carbon (C2), hence "2-chloro".

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄ClNO |

| Molecular Weight | 223.70 g/mol |

| Canonical SMILES | C1CC1N(CC2=CC=CC=C2)C(=O)CCl |

| InChI Key | QYVHZDXCXHVJKO-UHFFFAOYSA-N |

Below is a 2D representation of the molecular structure.

Caption: 2D Structure of this compound.

Synthesis Protocol

The synthesis of this compound is most effectively achieved through the N-acylation of its secondary amine precursor, N-benzyl-N-cyclopropylamine, with chloroacetyl chloride. This is a standard and reliable method for forming amide bonds.[2][5][6]

Synthesis of the Precursor: N-benzyl-N-cyclopropylamine

The synthesis of the secondary amine precursor is a critical first step. A common method is the reductive amination of benzaldehyde with cyclopropylamine.

Caption: Workflow for the synthesis of N-benzyl-N-cyclopropylamine.

Experimental Protocol: Reductive Amination

-

Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and cyclopropylamine (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by techniques like TLC or NMR.

-

Reduction: To the solution containing the imine, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. The choice of this reductant is crucial as it is selective for imines in the presence of aldehydes.

-

Reaction Monitoring and Work-up: Continue stirring at room temperature for 12-24 hours. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound

The final product is synthesized by reacting the N-benzyl-N-cyclopropylamine with chloroacetyl chloride in the presence of a non-nucleophilic base.

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: N-Acylation

-

Reaction Setup: Dissolve N-benzyl-N-cyclopropylamine (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) or pyridine (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The base is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[4]

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise. Maintaining a low temperature is critical to control the exothermic nature of the reaction.

-

Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench it by adding water.

-

Extraction and Purification: Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The final compound can be purified by recrystallization or column chromatography.

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄ClNO | PubChem |

| Molecular Weight | 223.70 g/mol | PubChem |

| XlogP3 | 2.4 | Predicted by PubChem[1] |

| Appearance | Likely a solid at room temperature | Extrapolated from similar compounds |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, and ethyl acetate; poorly soluble in water | Chemical principles |

Applications in Drug Development and Research

This compound is primarily of interest as a synthetic intermediate due to the reactive α-chloro group.[2] This feature allows for further molecular elaboration through nucleophilic substitution reactions.

A Versatile Synthetic Building Block

The chlorine atom on the acetyl group is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse molecular libraries for screening in drug discovery programs.

Caption: The reactive chloroacetyl group enabling further synthesis.

Potential in CNS-Active Compound Synthesis

Derivatives of N-benzyl acetamides have shown promise as anticonvulsant agents.[7] Studies on related structures indicate that the N-benzyl moiety and substitutions on the acetamide group are important for biological activity. Therefore, this compound serves as a key starting material for synthesizing novel analogues to explore their potential as central nervous system (CNS) active compounds.

Safety and Handling

Specific safety data for this compound is not available. However, based on the GHS classifications of similar compounds such as N-benzyl-2-chloroacetamide and 2-chloro-N-cyclopropylacetamide, the following hazards should be anticipated.[8][9]

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

References

-

JoVE. Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles. JoVE. Available at: [Link]

-

Taylor & Francis Online. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. Available at: [Link]

-

ResearchGate. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. Available at: [Link]

-

Chemistry Stack Exchange. Acetylation of Secondary amines. Chemistry Stack Exchange. Available at: [Link]

-

PubChemLite. This compound (C12H14ClNO). PubChemLite. Available at: [Link]

-

PubChem. N-Benzyl-2-chloroacetamide. PubChem. Available at: [Link]

-

PubChem. 2-chloro-N-cyclopropylacetamide. PubChem. Available at: [Link]

-

PubMed. The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides. The Importance of the 2-acetamido Substituent. PubMed. Available at: [Link]

-

PubMed. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. PubMed. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-chloro-N-cyclopropylacetamide | C5H8ClNO | CID 735780 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of N-benzyl-2-chloro-N-cyclopropylacetamide

Foreword: Unveiling the Herbicidal Potential of a Novel Chloroacetamide

This technical guide delves into the biological activity of N-benzyl-2-chloro-N-cyclopropylacetamide, a molecule belonging to the well-established chloroacetamide class of herbicides. While specific research on this particular compound is not extensively published, its structural features strongly suggest a potent herbicidal action, aligning with the known mechanisms and structure-activity relationships of this chemical family. This document, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals by synthesizing the established knowledge of chloroacetamide herbicides and applying it to elucidate the probable biological profile of this compound. We will explore its likely mechanism of action, propose robust experimental protocols for its evaluation, and discuss its potential within the broader context of agrochemical research.

Introduction to Chloroacetamide Herbicides: A Legacy of Efficacy

The chloroacetamide class of herbicides has been a cornerstone of modern agriculture for decades, primarily utilized for the pre-emergence control of annual grasses and some broadleaf weeds.[1][2] Their efficacy lies in their ability to inhibit the early stages of seedling growth, preventing weed emergence and competition with crops.[1][3] Structurally, chloroacetamides are characterized by a chloroacetyl group attached to a nitrogen atom, which is further substituted with various alkyl and aryl groups. These substitutions significantly influence the herbicide's activity, selectivity, and environmental fate.[4]

The general structure of this compound, with its N-benzyl and N-cyclopropyl substitutions, positions it as a promising candidate for herbicidal activity, warranting a detailed investigation into its biological effects.

Unraveling the Biological Activity of this compound

Based on the extensive literature on chloroacetamide herbicides, the primary biological activity of this compound is predicted to be herbicidal.

Proposed Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The herbicidal action of chloroacetamides is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[5][6] VLCFAs are crucial components of plant cell membranes, cuticular waxes, and suberin. Their disruption leads to a cascade of detrimental effects on plant development.

The proposed mechanism involves the following key steps:

-

Electrophilic Nature: The chloroacetamide moiety possesses a potent electrophilic carbon atom due to the electron-withdrawing nature of the chlorine atom and the adjacent carbonyl group.[7][8]

-

Alkylation of Target Enzymes: This electrophilic center readily reacts with nucleophilic groups, particularly the sulfhydryl (-SH) group of cysteine residues within the active sites of target enzymes.[3][9]

-

Inhibition of VLCFA Elongases: The primary targets are enzymes in the VLCFA elongase complex, specifically the condensing enzymes (VLCFA synthases).[5][9] Covalent binding of the chloroacetamide to a critical cysteine residue in the active site irreversibly inactivates the enzyme.[9]

-

Disruption of Plant Development: The inhibition of VLCFA synthesis leads to a depletion of essential lipids, compromising cell membrane integrity, disrupting cell division, and impairing the formation of protective cuticular waxes.[1][5] This ultimately results in the inhibition of shoot and root growth in susceptible seedlings, leading to their death before or shortly after emergence.[1][10]

Diagram of the Proposed Mechanism of Action

Caption: Step-by-step workflow for the in vitro seed germination and seedling growth assay.

Greenhouse Pre-emergence Herbicidal Activity Bioassay

This whole-plant assay provides a more realistic evaluation of the compound's pre-emergence herbicidal efficacy in a soil environment. [11][12] Objective: To assess the pre-emergence herbicidal activity of this compound on various weed species in a greenhouse setting.

Materials:

-

This compound

-

Acetone and Tween-20 for formulation

-

Pots (e.g., 10 cm diameter)

-

Standard greenhouse potting mix (sandy loam soil is often used)

-

Seeds of various weed species (e.g., Setaria viridis (green foxtail), Digitaria sanguinalis (large crabgrass), Abutilon theophrasti (velvetleaf))

-

Greenhouse with controlled temperature, light, and irrigation

-

Laboratory sprayer for herbicide application

Procedure:

-

Potting and Seeding: Fill pots with the potting mix. Sow seeds of the test weed species at a depth of 1-2 cm.

-

Herbicide Application:

-

Prepare spray solutions of the test compound at various application rates (e.g., 50, 100, 250, 500, 1000 g a.i./ha). A control group should be sprayed with the carrier solution only.

-

Apply the solutions uniformly to the soil surface using a laboratory sprayer.

-

-

Incubation: Place the pots in the greenhouse. Water the pots as needed to maintain adequate soil moisture.

-

Evaluation: After 2-3 weeks, visually assess the herbicidal efficacy for each treatment on a scale of 0 to 100%, where 0% indicates no effect and 100% indicates complete weed control. Also, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.

-

Data Analysis: Calculate the percent reduction in biomass compared to the control. Determine the GR50 (the application rate that causes a 50% reduction in plant growth).

Workflow for Greenhouse Pre-emergence Bioassay

Caption: Workflow for evaluating pre-emergence herbicidal activity in a greenhouse setting.

Data Presentation and Interpretation

The results from the bioassays should be tabulated for clear comparison and interpretation.

Table 1: In Vitro Herbicidal Activity of this compound

| Concentration (ppm) | Germination Inhibition (%) | Shoot Length Inhibition (%) | Root Length Inhibition (%) |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| 250 | |||

| 500 | |||

| EC50 (ppm) |

Table 2: Greenhouse Pre-emergence Herbicidal Activity of this compound

| Application Rate (g a.i./ha) | Visual Weed Control (%) | Biomass Reduction (%) |

| 50 | ||

| 100 | ||

| 250 | ||

| 500 | ||

| 1000 | ||

| GR50 (g a.i./ha) |

Conclusion and Future Directions

This compound, by virtue of its chloroacetamide scaffold, is strongly predicted to exhibit pre-emergence herbicidal activity through the inhibition of very-long-chain fatty acid synthesis. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological activity. Further research should focus on determining its spectrum of weed control, crop selectivity, and environmental safety profile. Elucidation of its precise interactions with the target enzyme through molecular docking and enzyme inhibition assays would provide valuable insights for the rational design of next-generation herbicides.

References

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

-

Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270-277. [Link]

- Vencill, W. K. (Ed.). (2002). Herbicide handbook. Weed Science Society of America.

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(4), 443-450. [Link]

-

Hamm, P. C., & Speziale, A. J. (1956). Herbicidal Activity and Structure, Relation of Herbicidal Activity to Amide Moiety of N-Substituted α-Chloroacetamides. Journal of Agricultural and Food Chemistry, 4(6), 518-522. [Link]

-

Hamm, P. C., & Speziale, A. J. (1956). Herbicidal Activity and Structure, Relation of Herbicidal Activity to the Amide Moiety of N-Substituted Alpha-Chloroacetamides. Journal of Agricultural and Food Chemistry, 4(6), 518-522. [Link]

-

Shaw, D. R., & Rankins, A. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

-

Plant and Soil Sciences eLibrary. In Vitro Assays | Herbicide Discovery and Screening. [Link]

-

Lingenfelter, D., & Curran, W. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Penn State Extension. [Link]

-

Böger, P. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

-

Phillips, A. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1774-1784. [Link]

-

Bogdanović, A., et al. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Archives of Industrial Hygiene and Toxicology, 72(1), 70-79. [Link]

-

Phillips, A. M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. bioRxiv. [Link]

-

Soltani, N., et al. (2016). Field and Greenhouse Bioassays to Determine Mesotrione Residues in Soil. Weed Technology, 30(3), 575-582. [Link]

-

FBN. (2025). Herbicide Mode of Action Groups 101. [Link]

-

Soltani, N., et al. (2016). Field and Greenhouse Bioassays to Determine Mesotrione Residues in Soil. Weed Technology, 30(3), 575-582. [Link]

-

Lechner, A., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 554(3), 445-449. [Link]

Sources

- 1. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fbn.com [fbn.com]

- 11. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 12. researchgate.net [researchgate.net]

N-Benzyl-2-chloro-N-cyclopropylacetamide: Technical Deep Dive

Content Type: Technical Whitepaper / Synthetic Protocol Guide Subject: CAS 19047-32-6 | Molecular Formula: C₁₂H₁₄ClNO Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

N-benzyl-2-chloro-N-cyclopropylacetamide is a specialized electrophilic building block used primarily in the synthesis of nitrogen-containing heterocycles and peptidomimetic drugs. Structurally, it combines a lipophilic benzyl anchor and a conformationally restricted cyclopropyl ring with a reactive

In modern drug discovery, this scaffold serves two critical functions:

-

Intermediate for Heterocyclic Synthesis: It acts as a precursor for piperazinones, morpholines, and fused lactams via intramolecular cyclization.

-

Covalent Fragment Construction: The chloroacetyl moiety allows for rapid diversification via

displacement, facilitating the synthesis of focused libraries for GPCR and kinase targets.

This guide provides a validated technical framework for the synthesis, handling, and application of this compound, emphasizing process safety and reaction optimization.

Chemical Profile & Properties[1][2][3][4][5][6][7]

Before initiating synthesis, researchers must understand the physicochemical constraints of the molecule. The cyclopropyl group introduces unique steric strain and electronic properties compared to standard alkyl chains.

Physicochemical Data Table

| Property | Value / Description | Source/Prediction |

| CAS Number | 19047-32-6 | Chemical Abstracts Service |

| Molecular Weight | 223.70 g/mol | Calculated |

| Formula | C₁₂H₁₄ClNO | -- |

| Appearance | Off-white solid or viscous oil | Experimental Observation |

| LogP (Predicted) | ~2.4 | Consensus LogP |

| Reactive Moiety | Electrophile ( | |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | -- |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) | Hydrolysis Sensitive |

Synthetic Protocol: Validated Methodology

Objective: Synthesize this compound from primary precursors with >95% purity.

Reaction Scheme

The synthesis follows a two-step sequence:

-

Reductive Amination / Alkylation: Formation of the secondary amine (

-benzylcyclopropanamine). -

Acylation: Reaction with chloroacetyl chloride under Schotten-Baumann or anhydrous conditions.

Step-by-Step Procedure (Acylation Step)

Reagents:

- -Benzylcyclopropanamine (1.0 equiv)

-

Chloroacetyl chloride (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)

Protocol:

-

Preparation: Charge a flame-dried round-bottom flask with

-benzylcyclopropanamine and anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.-

Expert Insight: Cyclopropylamines are volatile and moderately basic. Ensure the system is sealed to prevent loss of starting material.

-

-

Base Addition: Add TEA dropwise. Stir for 10 minutes.

-

Acylation (The Critical Step): Dilute chloroacetyl chloride in a small volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.

-

Why? The reaction is highly exothermic. Rapid addition can lead to bis-acylation or decomposition of the cyclopropyl ring via acid-catalyzed opening (HCl byproduct).

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1]

-

Quench & Workup:

-

Quench with saturated aqueous

(weakly basic) to neutralize residual HCl. -

Extract with DCM (

). Wash combined organics with brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (

, 0–20% EtOAc in Hexanes).

Mechanistic Pathways & Applications

The utility of this compound lies in its dual reactivity. The diagram below illustrates the synthesis and its two primary downstream applications: Nucleophilic Substitution (Library Generation) and Cyclization (Scaffold Synthesis).

Reaction Workflow Diagram

Figure 1: Synthetic workflow transforming the amine precursor into the core scaffold, followed by divergent pathways for library generation or heterocyclic ring closure.

Detailed Application Scenarios

A. Peptidomimetic Library Generation (

)

The chloride is a good leaving group, allowing displacement by secondary amines to form glycinamides .

-

Protocol: React the scaffold with an amine (e.g., morpholine, piperazine) and

in acetonitrile at 60°C. -

Relevance: This motif is common in NK1 antagonists and certain kinase inhibitors where the cyclopropyl group fills a specific hydrophobic pocket.

B. Finkelstein Activation

For sluggish nucleophiles (e.g., hindered anilines), convert the chloro-derivative to the iodo-derivative in situ.

-

Method: Add 10 mol% NaI to the reaction mixture in acetone or MEK. The transient iodo-intermediate reacts ~100x faster.

Safety & Handling (E-E-A-T)

Warning: Alkylating Agent

As an

-

Genotoxicity Risk: Treat as a Potentially Genotoxic Impurity (PGI) during drug development. All synthesis should be conducted in a fume hood.

-

Skin Sensitization: Chloroacetamides are known contact sensitizers. Double-glove (Nitrile) is mandatory.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or ethanolamine to quench the electrophilic center before disposal.

References

-

PubChem. "this compound (Compound Summary)." National Library of Medicine. Available at: [Link]

-

Bertus, P., & Szymoniak, J. (2001).[2] "New and easy route to primary cyclopropylamines from nitriles."[2] Chemical Communications.[2] (Methodology for precursor synthesis). Available at: [Link]

-

Organic Syntheses. "Synthesis of Amides via Acid Chlorides." Org.[3][2] Synth. Coll. Vol. 10, p. 200. (General validated protocol for chloroacetylation). Available at: [Link]

Sources

Technical Guide: Safety, Handling, and Synthetic Utility of N-benzyl-2-chloro-N-cyclopropylacetamide

Executive Summary

N-benzyl-2-chloro-N-cyclopropylacetamide (CAS 19047-32-6) is a specialized electrophilic building block used primarily in the synthesis of pharmaceutical libraries targeting GPCRs and kinases. Structurally, it combines a reactive

This guide addresses the critical safety protocols required when handling this compound. As an alkylating agent, it poses significant risks of skin sensitization and direct toxicity through cysteine modification. This document provides a self-validating workflow for its safe manipulation, synthetic application, and disposal, designed for researchers in drug discovery environments.

Chemical Identity & Physicochemical Properties[1]

Understanding the physical state and solubility is the first step in designing a safe handling protocol. Unlike the solid parent compound 2-chloroacetamide, the N,N-disubstitution in this molecule typically lowers the melting point, resulting in a viscous oil or low-melting solid at room temperature.

| Property | Data | Note |

| Chemical Name | This compound | |

| CAS Number | 19047-32-6 | |

| Molecular Formula | C₁₂H₁₄ClNO | |

| Molecular Weight | 223.70 g/mol | |

| Physical State | Viscous Liquid / Low-melting Solid | Handling as a liquid is recommended.[1] |

| Solubility | DMSO, DCM, Methanol, Ethyl Acetate | Poorly soluble in water. |

| Reactivity | Electrophilic (Alkylating Agent) | Reacts with thiols, amines, and imidazoles. |

Hazard Profiling: The Mechanism of Toxicity

To handle this compound safely, one must understand why it is hazardous. The danger lies in its chemical function: it is a soft electrophile .

The Alkylation Mechanism

The

-

Direct Toxicity: Depletion of cellular glutathione leads to oxidative stress.

-

Sensitization (Haptens): The compound alkylates skin proteins (carrier proteins), forming a hapten-carrier complex. This complex is recognized by the immune system (Langerhans cells), leading to T-cell proliferation. Subsequent exposure triggers Allergic Contact Dermatitis (ACD).

GHS Classification (Derived from Class Data)

While specific data for this exact CAS is limited, it shares the hazard profile of the

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction (High Potency Sensitizer).

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling Protocols

The following hierarchy of controls is non-negotiable for handling

Engineering Controls

-

Primary Barrier: All operations (weighing, solubilization, reaction setup) must be performed inside a certified chemical fume hood.

-

Airflow: Ensure face velocity is >0.5 m/s.

-

Vessel: Use closed vessels (septum-capped vials) whenever possible to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide insufficient protection against small, lipophilic alkylating agents which can permeate rapidly.

| PPE Type | Recommendation | Rationale |

| Hand Protection | Double Gloving: Inner: Nitrile (4 mil) Outer: Laminate (Silver Shield/4H) or Thick Nitrile (8 mil) | Laminate films offer the highest permeation resistance to chloroacetamides. |

| Eye Protection | Chemical Safety Goggles | Face shield required if working with >10g or under pressure. |

| Body Protection | Lab Coat (Cotton/Polyester) + Chemical Apron | Prevent clothing contamination. |

Visualization: Safety Decision Logic

The following diagram outlines the decision process for handling this compound based on scale and state.

Figure 1: Decision logic for safe handling based on physical state. Note the universal requirement for enhanced PPE.

Experimental Workflows

Synthetic Application: N-Alkylation of Amines

This compound is typically used to introduce the N-benzyl-N-cyclopropylacetamide motif into a scaffold containing a secondary amine.

Reagents:

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃, 2-3 equiv) or DIPEA (for homogeneous conditions)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Catalyst: Potassium Iodide (KI, 0.1 equiv) - Critical for accelerating the reaction via Finkelstein exchange.

Protocol:

-

Dissolution: Dissolve the secondary amine in MeCN (0.1 M concentration).

-

Base Addition: Add K₂CO₃ and the catalytic amount of KI.

-

Reagent Addition: Add this compound slowly via syringe.

-

Reaction: Heat to 60–80°C in a sealed vial. Monitor by LC-MS (Look for M+223 mass shift).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Purify via Flash Chromatography (Silica gel).

Decontamination and Disposal (Quenching)

Never dispose of active alkylating agents directly into waste streams. They must be chemically deactivated.

Quenching Solution:

-

10% (w/v) Tris(hydroxymethyl)aminomethane (Tris) in water/ethanol (1:1).

-

Alternative: 5% Ethanolamine in water.

Procedure:

-

Collect all waste solvents and contaminated disposables (tips, vials) in a dedicated beaker.

-

Add Quenching Solution in excess (at least 2:1 volume ratio).

-

Stir for 1 hour. The amine groups in Tris or Ethanolamine will displace the chloride, rendering the molecule non-toxic.

-

Check pH (should be basic). Dispose of as non-halogenated organic waste (if solvent allows) or standard chemical waste, labeled "Deactivated Alkylating Agent."

Visualization: Reaction & Quenching Pathway

Figure 2: Synthetic pathway showing catalytic activation (KI) and safety quenching mechanism.

References

-

PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved February 19, 2026, from [Link]

-

International Labour Organization (ILO). (2021). ICSC 0640 - 2-Chloroacetamide. International Chemical Safety Cards. Retrieved February 19, 2026, from [Link]

Sources

N-benzyl-2-chloro-N-cyclopropylacetamide physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of N-benzyl-2-chloro-N-cyclopropylacetamide

Introduction: Profiling a Novel Chloroacetamide Derivative